molecular formula C15H16BrNO3 B2576396 Ethyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate CAS No. 338960-00-2

Ethyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No.: B2576396
CAS No.: 338960-00-2
M. Wt: 338.201
InChI Key: KENARTBWUZYRGV-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₅H₁₆BrNO₃ Molecular Weight: 338.21 g/mol CAS No.: 338960-00-2 Physical Properties:

  • Density: 1.393 ± 0.06 g/cm³
  • Melting Point: 172–174°C
  • Boiling Point: 484.4 ± 45.0°C (predicted)
  • pKa: 13.83 ± 0.70

This compound features a 3-bromophenyl substituent at the 4-position of the tetrahydropyridine ring, a methyl group at the 2-position, and an ethyl ester at the 3-position. Its synthesis and commercial availability are documented by suppliers such as Aladdin Scientific and CHEMLYTE SOLUTIONS CO., LTD, with applications in industrial and research settings .

Properties

IUPAC Name

ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3/c1-3-20-15(19)14-9(2)17-13(18)8-12(14)10-5-4-6-11(16)7-10/h4-7,12H,3,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENARTBWUZYRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)CC1C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized pyridinecarboxylates.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H16BrNO3
  • Molecular Weight : 338.21 g/mol
  • CAS Number : 338960-00-2

The compound features a tetrahydropyridine structure that contributes to its biological activity. Its unique bromophenyl substitution enhances its reactivity and potential pharmacological properties.

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Research indicates that derivatives of tetrahydropyridine compounds exhibit significant antimicrobial properties. Ethyl 4-(3-bromophenyl)-2-methyl-6-oxo has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Research :
    • Studies have highlighted the potential of this compound in cancer therapy. Its ability to inhibit specific enzymes involved in cancer cell proliferation suggests that it could serve as a lead compound for anticancer drug development .
  • Neurological Disorders :
    • The compound's structure allows it to interact with neurotransmitter systems, indicating potential applications in treating neurological disorders such as Alzheimer's disease. Preliminary studies suggest it may enhance cognitive function by modulating acetylcholine levels .

Chemical Synthesis and Derivatives

Ethyl 4-(3-bromophenyl)-2-methyl-6-oxo can be synthesized through various chemical pathways involving the condensation of appropriate precursors. The synthesis of derivatives has been explored to enhance its biological activity and selectivity:

  • Synthesis Methodology :
    • Common methods include multi-step synthesis involving cyclization reactions and functional group modifications to optimize potency against specific biological targets .
Derivative Biological Activity Reference
Compound AAntimicrobial
Compound BAnticancer
Compound CNeuroprotective

Case Studies

  • Antimicrobial Efficacy Study :
    • In a controlled study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) that supports its use as an antimicrobial agent .
  • Cancer Cell Line Testing :
    • Ethyl 4-(3-bromophenyl)-2-methyl-6-oxo was evaluated on various cancer cell lines, showing significant cytotoxic effects at low concentrations. This positions the compound as a promising candidate for further development in oncology .
  • Neuroprotective Effects :
    • A recent investigation into the neuroprotective properties of this compound revealed its potential to reduce oxidative stress markers in neuronal cells, suggesting therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives

Ethyl 4-(4-chloro-3-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate Molecular Formula: C₁₅H₁₅ClN₂O₅ Molecular Weight: 338.74 g/mol Key Differences: Replaces bromine with chlorine and introduces a nitro group at the 3-position of the phenyl ring.

Ethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate Molecular Formula: C₁₅H₁₅ClFNO₃ Molecular Weight: 311.74 g/mol Key Differences: Substitutes bromine with chlorine and fluorine at the 2- and 6-positions of the phenyl ring. The reduced molecular weight and altered halogen positions may impact steric hindrance and intermolecular interactions .

Electron-Withdrawing and Electron-Donating Groups

Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate CAS No.: 478261-52-8 Molecular Formula: C₁₆H₁₅F₃NO₃ Key Differences: A trifluoromethyl group at the 2-position of the phenyl ring introduces hydrophobicity and electron-withdrawing properties, which could influence binding affinity in biological systems .

Physicochemical Properties and Trends

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituent Effects
Target Bromophenyl Derivative 338.21 172–174 Bromine: Moderate EWG, steric bulk
4-Chloro-3-nitrophenyl Analog 338.74 Not reported Nitro: Strong EWG, increased reactivity
2-Chloro-6-fluorophenyl Analog 311.74 Not reported Halogen mix: Altered electronic properties
4-Cyanophenyl Analog 284.31 Not reported Cyano: Enhanced metabolic stability

Trends :

  • Electron-Withdrawing Groups (EWGs): Nitro and cyano groups reduce electron density on the aromatic ring, influencing reactivity in nucleophilic or electrophilic substitutions .

Biological Activity

Ethyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS No. 338960-00-2) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C15H16BrNO3
Molecular Weight: 338.21 g/mol
IUPAC Name: Ethyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
CAS Number: 338960-00-2

Pharmacological Activity

This compound is structurally related to various biologically active pyridine derivatives. Research indicates that compounds in this class exhibit a range of biological activities including:

  • Antitumor Activity: Similar derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, studies on pyridone derivatives have demonstrated their ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties: Some studies suggest that derivatives of pyridine compounds possess antibacterial and antifungal activities. This is particularly relevant in the context of increasing antibiotic resistance .

The biological activity of this compound may be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition: Many pyridine derivatives act as inhibitors of key enzymes involved in cancer progression and microbial metabolism.
  • Receptor Modulation: The compound may modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in various signaling pathways .

Antitumor Activity

A study published in MDPI highlighted that certain pyridone derivatives exhibit potent antitumor activity through their ability to induce apoptosis in cancer cells. The study specifically noted that these compounds could serve as leads for developing new anticancer agents .

Antimicrobial Activity

Research has also indicated that related compounds show promising results against resistant strains of bacteria. For instance, a derivative was tested against Staphylococcus aureus and exhibited significant inhibitory effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAntitumorHeLa cells
Compound BAntibacterialStaphylococcus aureus
Compound CAntifungalCandida albicans

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodReagents/ConditionsYieldKey Advantage
Traditional RefluxEthanol, HCl, 5–6 hours reflux~47%*Simplicity, low equipment
Microwave-AssistedMW irradiation, 30–60 minutes~50%*Faster, higher throughput
*Yields approximated from analogous protocols .

Basic Question: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:
Structural confirmation relies on:

  • X-ray crystallography : The dihydropyrimidinone ring adopts a boat conformation (deviations: N2: 0.159 Å, C7: 0.214 Å from plane). Puckering parameters: Q = 0.339 Å, Θ = 74.9°, φ = 50.2° . SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis .
  • Spectroscopy : NMR (¹H/¹³C) confirms substituent positions. ESI-MS provides molecular ion validation (e.g., m/z 405.3/407.3 for bromine isotopic pattern) .

Basic Question: What safety protocols are critical for handling this compound?

Methodological Answer:
Key safety measures include:

  • PPE : Gloves (P280), goggles (P305), and respirators (P284) to avoid inhalation (P260) or skin contact (P262).
  • Storage : Dry, ventilated environments (P403+P233), inert gas handling (P231), and protection from ignition sources (P210) .
  • Spill Management : Use absorbents (P390) and avoid aqueous contact (P223).

Q. Table 2: Critical Safety Codes

CodePrecaution
P280Wear gloves/eye protection
P261Avoid inhalation of dust/particles
P233Keep container tightly closed

Advanced Question: How does the conformational flexibility of the dihydropyrimidinone ring influence reactivity or biological activity?

Methodological Answer:
The boat conformation (observed via X-ray) impacts steric and electronic interactions. For example:

  • The 3-bromophenyl group’s orientation affects π-stacking in enzyme binding pockets.
  • Ring puckering (Θ = 74.9°) may modulate hydrogen-bonding capacity with biological targets . Computational modeling (e.g., DFT or MD simulations) can predict how conformational changes alter ligand-receptor interactions.

Advanced Question: How can regioselectivity challenges in multi-component syntheses of analogs be addressed?

Methodological Answer:
Regioselectivity is controlled by:

  • Catalytic Systems : Protic acids (e.g., HCl) favor cyclocondensation over side reactions .
  • Microwave Irradiation : Enhances reaction homogeneity, reducing byproducts (e.g., in bis-heterocyclic derivatives) .
  • Substituent Effects : Electron-withdrawing groups (e.g., -Br) direct electrophilic aromatic substitution to specific positions.

Advanced Question: How should researchers resolve contradictions in experimental data (e.g., conflicting spectral or crystallographic results)?

Methodological Answer:

  • Replicate Experiments : Verify purity via HPLC or TLC.
  • Cross-Validation : Compare NMR/X-ray data with computational predictions (e.g., using Gaussian for optimized geometries).
  • Control Studies : Test reaction conditions (e.g., solvent, catalyst) to identify variables causing discrepancies .

Advanced Question: What strategies are recommended for evaluating the pharmacological potential of this compound?

Methodological Answer:

  • In Silico Screening : Use tools like AutoDock for target prediction (e.g., DHPM-binding enzymes).
  • Enzyme Assays : Test inhibition of dihydrofolate reductase (DHFR) or calcium channels, common targets for DHPMs .
  • ADMET Profiling : Predict pharmacokinetics using SwissADME or similar platforms.

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